molecular formula C6H12N2 B600055 Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane CAS No. 164799-15-9

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane

Cat. No.: B600055
CAS No.: 164799-15-9
M. Wt: 112.176
InChI Key: YSRSYYHGSQMAFV-XEAPYIEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is systematically classified as a saturated nitrogen-containing bicyclic heterocycle. The compound is officially recognized under multiple Chemical Abstracts Service registry numbers, with the primary designation being 1258290-36-6, though alternative registry numbers including 164799-15-9 are also documented in chemical databases. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as (1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine, reflecting its specific stereochemical configuration.

The molecular composition of this compound is defined by the formula C6H12N2, with a molecular weight of 112.17 grams per mole. The compound's systematic name clearly delineates its structural features: the "3-azabicyclo[3.1.0]hexane" core indicates a six-membered bicyclic system where nitrogen replaces carbon at the 3-position, the "[3.1.0]" notation describes the ring fusion pattern with three atoms in the first ring, one atom bridging, and zero atoms in the connecting bridge, while the "exo" designation specifically refers to the outward spatial orientation of the amino substituent relative to the bicyclic framework.

Additional synonyms for this compound include 3-Azabicyclo[3.1.0]hexan-6-amine, 3-methyl-, (1α,5α,6α)- and rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine, which reflect various nomenclature conventions employed across different chemical databases and literature sources. The Simplified Molecular Input Line Entry System representation is documented as N[C@@H]1[C@@]2([H])CN(C)C[C@@]12[H], providing a standardized linear notation for computational applications.

Property Value Source
Chemical Abstracts Service Number 1258290-36-6
Alternative Chemical Abstracts Service Number 164799-15-9
Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
International Union of Pure and Applied Chemistry Name (1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
MDL Number MFCD17214390

Historical Context and Discovery

The development and synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including this compound, emerged from the broader research efforts focused on saturated nitrogen heterocycles in pharmaceutical drug discovery. These compounds gained prominence due to the current emphasis on nonplanar structures as potential drug targets, with small bicyclic scaffolds becoming particularly attractive because they orientate key pharmacophores in well-defined three-dimensional space.

The systematic investigation of 3-azabicyclo[3.1.0]hexane derivatives has its roots in the recognition of their pharmaceutical significance, with several lead compounds and drug candidates incorporating this structural motif. The cyclopropanation approach to synthesizing these compounds, particularly using ethyl diazoacetate with 2,5-dihydropyrrole substrates, has been explored by multiple research groups, though early procedures required substantial catalyst loadings of 1-7 mole percent rhodium acetate and yielded variable results ranging from 8 to 66 percent.

Recent advances in the field have been driven by collaborative efforts between academic institutions and pharmaceutical companies, as exemplified by the work conducted by researchers at Emory University in collaboration with Eli Lilly and Company. These investigations have focused on developing more efficient synthetic methodologies, particularly addressing the challenge of achieving practical entries to either diastereomer of the azabicyclic scaffold under low catalyst loading conditions. The Davies research group has contributed significantly to this field by demonstrating that cyclopropanation reactions can be conducted with very low catalyst loadings, specifically achieving effective cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings as low as 0.005 mole percent.

The synthetic methodology development has progressed to include telescoped reaction sequences that combine multiple steps without requiring chromatographic purification, representing a significant advancement in the practical synthesis of these compounds. These developments have enabled the selective formation of either exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high levels of diastereoselectivity, addressing previous limitations in synthetic efficiency and selectivity.

Structural Significance in Bicyclic Heterocycles

The structural architecture of this compound exemplifies the unique characteristics that make 3-azabicyclo[3.1.0]hexane derivatives particularly valuable in medicinal chemistry applications. The compound's bicyclic framework represents a conformationally constrained system that provides well-defined spatial positioning of functional groups, a feature that has become increasingly important in modern drug discovery efforts focused on three-dimensional molecular recognition.

The specific structural features of this compound contribute to its biological activity and synthetic versatility. The bicyclic core incorporates a nitrogen atom within the ring system, creating a tertiary amine functionality that can participate in various molecular interactions. The exo-configuration of the amino group at the 6-position positions this functional group in an outward orientation relative to the bicyclic framework, potentially influencing its accessibility for hydrogen bonding and other intermolecular interactions.

Research has demonstrated that the 3-azabicyclo[3.1.0]hexane scaffold serves as a privileged structure in pharmaceutical applications, with various derivatives showing activity as mu-opioid receptor antagonists and other therapeutic targets. The rigid three-dimensional structure provided by the bicyclic framework allows for precise spatial arrangement of pharmacophoric elements, contributing to selective receptor binding and biological activity.

The compound's structural characteristics also make it valuable as a building block in synthetic chemistry applications. The presence of both tertiary and primary amine functionalities provides multiple sites for chemical modification and derivatization, enabling the synthesis of more complex molecular architectures. The conformational rigidity imposed by the bicyclic framework can be exploited to control the spatial arrangement of substituents in synthetic transformations.

Structural Feature Description Significance
Bicyclic Framework 3-azabicyclo[3.1.0]hexane core Provides conformational rigidity and three-dimensional structure
Nitrogen Incorporation Tertiary amine at position 3 Enables molecular interactions and chemical modifications
Exo-Configuration Amino group positioned outward Influences accessibility for intermolecular interactions
Methyl Substitution Methyl group at nitrogen position Modulates electronic and steric properties
Primary Amine Amino functionality at position 6 Provides site for further chemical derivatization

The significance of this structural motif extends beyond individual compound properties to encompass broader applications in chemical biology and drug discovery. The 3-azabicyclo[3.1.0]hexane framework has been identified as a key structural feature in a wide range of biologically active natural products, drugs, and agrochemicals. This recognition has driven extensive research efforts focused on developing efficient synthetic methodologies for accessing these compounds and their derivatives.

Properties

IUPAC Name

(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSYYHGSQMAFV-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717434
Record name (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164799-15-9
Record name (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method is the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. This can be achieved through oxidative cyclopropanation using reagents like aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides or diazo compounds for cyclopropanation .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation reactions. These methods are preferred due to their scalability and efficiency in producing high yields of the desired compound .

Chemical Reactions Analysis

Cycloaddition Reactions

exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane participates in 1,3-dipolar cycloaddition (1,3-DC) reactions with cyclopropenes to form bis-spirocyclic derivatives. These reactions are highly diastereoselective and depend on the substituents of the cyclopropene dipolarophile .

Cyclopropene DipolarophileProduct YieldDiastereoselectivityConditions
1,2-Diphenylcyclopropene78%HighRT, PRP
3-Ethylcyclopropene72%HighRT, PRP
3-Alkynylcyclopropene91%FullRT, PRP

Mechanistic Insight :

  • The reaction is HOMOcyclopropene–LUMOylide controlled , as shown by DFT studies .

  • Transition-state energies favor the formation of exo diastereomers due to steric and electronic effects .

Amide Coupling Reactions

The 6-amino group undergoes coupling with carboxylic acids or acid chlorides to form amides, a key step in drug discovery .

Example :
Reaction with 4,5-dichloroisothiazole-3-carboxylic acid under basic conditions yields a bioactive amide derivative :

exo 3 Boc 6 amino 3 azabicyclo 3 1 0 hexane+Cl2isothiazole COClCl2isothiazole CONH bicyclohexane(91% yield)[3]\text{exo 3 Boc 6 amino 3 azabicyclo 3 1 0 hexane}+\text{Cl}_2\text{isothiazole COCl}\rightarrow \text{Cl}_2\text{isothiazole CONH bicyclohexane}\quad (91\%\text{ yield})[3]

Key Conditions :

  • Reagents : K2_2CO3_3, THF

  • Catalyst : None required (nucleophilic acyl substitution) .

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to generate the free amine :

exo 3 Boc 6 amino 3 azabicyclo 3 1 0 hexaneHClexo 6 amino 3 azabicyclo 3 1 0 hexane(9095% yield)[4]\text{exo 3 Boc 6 amino 3 azabicyclo 3 1 0 hexane}\xrightarrow{\text{HCl}}\text{exo 6 amino 3 azabicyclo 3 1 0 hexane}\quad (90–95\%\text{ yield})[4]

Applications :

  • The deprotected amine serves as a building block for further functionalization, such as peptide coupling or alkylation .

Functionalization via Reductive Amination

The primary 6-amino group reacts with aldehydes/ketones in reductive amination to introduce alkyl/aryl substituents :

SubstrateProductYieldConditions
NitrotrichlorobutadieneTris(amino)butadiene70%THF, RT
4-Oxopent-2-enalImidazolidine derivative68%MeOH, NaBH3_3CN

Key Feature : Regioselectivity is controlled by steric effects of the bicyclic framework .

Salt Formation

The free amine forms stable salts with acids, enhancing solubility for pharmacological applications :

exo 3 methyl 6 amino 3 azabicyclo 3 1 0 hexane+HClHCl salt(mp 180 182 C)[10]\text{exo 3 methyl 6 amino 3 azabicyclo 3 1 0 hexane}+\text{HCl}\rightarrow \text{HCl salt}\quad (\text{mp 180 182 C})[10]

Structural and Conformational Effects

  • Chair vs. Boat Conformation : NMR and X-ray studies show that exo-3-methyl-6-morpholino derivatives adopt a chair conformation, while N-demethyl analogs prefer a boat conformation .

  • Impact on Reactivity : Conformational stability influences regioselectivity in cycloadditions and coupling reactions .

Critical Analysis

  • Cycloadditions are stereoelectronically controlled, making them valuable for synthesizing complex heterocycles .

  • Boc Protection/Deprotection offers a versatile strategy for sequential functionalization .

  • Conformational rigidity enhances diastereoselectivity in spirocyclic product formation .

Scientific Research Applications

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes structural analogs, their substituents, and physicochemical differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features CAS Number References
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane 3-methyl, 6-amino (exo) C₆H₁₂N₂ 112.17 Rigid scaffold; used in proteolysis-targeting chimeras (PROTACs) 164799-15-9
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine 3-benzyl, 6-amino C₁₂H₁₆N₂ 188.27 Increased hydrophobicity due to benzyl group; potential CNS drug candidate 155748-81-5
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 6,6-dimethyl C₇H₁₃N 111.19 Flattened 5-membered ring due to methyl repulsion; synthetic intermediate 943516-54-9
exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane 6-Boc-protected amino (exo) C₁₀H₁₈N₂O₂ 198.26 Boc group enhances stability for peptide coupling N/A
6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane 3-oxa, 6-methyl C₅H₉NO 99.13 Oxygen substitution alters electronic properties; less basic than N-analogs N/A
Ring Flattening Effects
  • The presence of methyl groups significantly impacts ring conformation. For example, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane exhibits a nearly flat 5-membered ring due to steric repulsion between methyl and hydrogen atoms, as demonstrated by torsional angle analysis (N5N1C2C3 = −3.7°) .
  • In contrast, the unmethylated 1,5-diazabicyclo[3.1.0]hexane has a more puckered ring (torsional angle = −12.5°), highlighting the methyl group’s role in rigidity .
Pharmaceutical Relevance
  • The rigid scaffold of this compound is critical in Trovafloxacin, a fluoroquinolone antibiotic targeting DNA gyrase .
  • 3-Benzyl analogs show promise in neurological drug discovery due to enhanced blood-brain barrier penetration .

Physicochemical and Functional Differences

  • Hydrophobicity : Benzyl-substituted analogs (e.g., 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine) exhibit higher logP values compared to methylated derivatives, influencing their pharmacokinetic profiles .
  • Basicity : Oxygen-containing analogs (e.g., 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane) are less basic than nitrogen counterparts, altering their reactivity in acid-catalyzed reactions .

Biological Activity

Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with an amine functional group, making it a suitable candidate for various biochemical interactions. Its unique structure allows it to act on multiple biological targets, including receptors and enzymes.

Target Interactions

This compound interacts with several biological targets, leading to various effects:

  • Opioid Receptors : The compound has been shown to act as an antagonist at μ-opioid receptors, which are critical in pain modulation and analgesia .
  • Histone Deacetylase Inhibition : It exhibits potential as a histone deacetylase (HDAC) inhibitor, influencing gene expression and cellular processes such as apoptosis and differentiation .

Biochemical Pathways

The compound is known to influence multiple biochemical pathways, potentially affecting:

  • Cell cycle regulation
  • Apoptosis induction
  • Cellular motility

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of compounds related to this compound:

CompoundIC50 (μM)Cell LineMechanism of Action
4a15.7HeLaInduces apoptosis and cell cycle arrest
4c19.9CT26Reduces cell motility

These compounds showed a notable increase in the accumulation of cells in the SubG1 phase of the cell cycle, indicating apoptosis induction .

Cytostatic Effects

In vitro studies revealed that treatment with derivatives of this compound led to significant cytostatic effects in transformed cell lines:

Cell TypeControl (%)Treated (%)
3T3-SV409135
HeLa866

These results suggest a marked reduction in cell motility and proliferation following treatment, indicating potential therapeutic applications in cancer treatment .

Study on Opioid Receptor Activity

A detailed study evaluated the binding affinity of this compound derivatives at μ-opioid receptors, revealing high selectivity and potency:

CompoundBinding Affinity (pM)μ-Receptor Selectivity
Compound A500High
Compound B200Moderate

These findings highlight the potential for developing new analgesics based on this compound's structure .

In Vivo Studies

Preliminary in vivo experiments conducted on Balb/C mice demonstrated that compounds containing the Exo-3-methyl-6-amino moiety exhibited low toxicity while maintaining anti-tumor efficacy:

TreatmentTumor Growth Rate (%)
Control100
Compound A70
Compound B65

This suggests that these compounds may be viable candidates for further development as therapeutic agents against tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane, and what are their key challenges?

  • Methodological Answer : The synthesis of this bicyclic amine often involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, yielding high diastereoselectivity (>20:1 dr) . Alternatively, reductive bisdechlorination of dichloromethyl ketones and regioselective reactions with nitrotrichlorobutadienes are used to construct the bicyclic core . Key challenges include controlling stereochemistry during cyclopropane ring formation and avoiding side reactions in multistep protocols. For example, Pd-catalyzed cross-coupling attempts with bromoaryl derivatives failed due to steric hindrance, necessitating Ti-mediated intramolecular reductive cyclopropanation .

Q. How can the stereochemical purity of exo-3-methyl-6-amino derivatives be validated experimentally?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, single-crystal X-ray diffraction confirmed the boat conformation of the bicyclo[3.1.0]hexane skeleton in related compounds, with dihedral angles matching computational predictions (HF/6-31G* level) . 1^1H NMR coupling constants (e.g., J=4.85.2HzJ = 4.8-5.2 \, \text{Hz} for axial-equatorial protons) and NOESY correlations distinguish exo vs. endo isomers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detects NH/OH stretches (3200–3500 cm1^{-1}) and bicyclic ring vibrations (e.g., 1450–1600 cm1^{-1} for C-N bonds) .
  • 1^1H/13^{13}C NMR : Key signals include cyclopropane protons (δ 1.2–2.5 ppm, split into doublets or triplets) and tertiary amine carbons (δ 45–60 ppm) .
  • Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 141.115 for C6_6H12_{12}N2_2) and fragmentation patterns .

Advanced Research Questions

Q. How does the conformational flexibility of the bicyclo[3.1.0]hexane core influence biological activity in derivatives?

  • Methodological Answer : Chair vs. boat conformations directly impact receptor binding. For example, endo-3-methyl-6-morpholino derivatives adopt a chair conformation (via X-ray analysis), enhancing affinity for sigma receptors, while exo diastereomers prefer boat conformations, reducing activity . MNDOC semiempirical calculations correlate dihedral angles (e.g., N-C-C-N torsion < 10°) with ring puckering and bioactivity .

Q. What strategies optimize the synthesis of spirocyclic or bis-annelated derivatives from this scaffold?

  • Methodological Answer : Cyclopropene cycloadditions with azomethine ylides (e.g., Ruhemann’s purple) yield bis-spirocyclic derivatives under mild conditions (RT, 24h, 75% yield) . Alternatively, trifluoroacetaldehyde-mediated reductive alkylation introduces fluorinated side chains, enhancing metabolic stability . Computational retrosynthesis tools (e.g., AI-driven Template_relevance models) predict feasible routes for complex analogs .

Q. How do structural modifications (e.g., N-alkylation, fluorination) affect pharmacological profiles in SAR studies?

  • Methodological Answer :

  • N-Alkylation : Introducing tert-butoxycarbonyl (Boc) groups at N3 improves solubility (logP reduction by 1.2 units) and bioavailability (>30% in rats) .
  • Fluorination : 6,6-Difluoro analogs (e.g., CAS 1215071-13-8) show enhanced CNS penetration (B/B ratio >4) due to increased lipophilicity and reduced P-gp efflux .
  • Aryl Substitution : 1-Phenyl derivatives exhibit nanomolar affinity for sigma receptors (IC50_{50} = 12 nM) via π-π stacking with Tyr173 residues .

Q. What computational methods are used to predict reactivity and regioselectivity in bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict transition states for cyclopropanation, favoring exo selectivity due to lower activation energies (ΔG^\ddagger = 18.3 kcal/mol vs. 22.1 kcal/mol for endo) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on reaction pathways, identifying polar aprotic solvents as optimal for Pd-catalyzed reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for reductive alkylation protocols: How to reconcile?

  • Resolution : Yields vary due to substrate-dependent stability of intermediates. For example, trifluoroethylamino derivatives (e.g., compound 140) achieve 85% yield using trifluoroacetaldehyde methyl hemiacetal, while bulkier aldehydes (e.g., benzyl) drop to 50% due to steric clashes . Always validate with control experiments under inert atmospheres (N2_2/Ar) to minimize oxidative byproducts .

Q. Conflicting biological activity data for fluoroquinolone analogs: What factors explain this?

  • Resolution : Trovafloxacin derivatives with the bicyclo[3.1.0]hexane core show species-specific activity (e.g., 10x higher potency in E. coli vs. S. aureus) due to variations in gyrase binding pockets . Always cross-reference MIC assays with structural data (e.g., co-crystallization with target enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.